5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1270722-72-9
Cat. No.: VC11692742
Molecular Formula: C12H10ClFN2O
Molecular Weight: 252.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1270722-72-9 |
|---|---|
| Molecular Formula | C12H10ClFN2O |
| Molecular Weight | 252.67 g/mol |
| IUPAC Name | 5-chloro-3-ethyl-1-(3-fluorophenyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H10ClFN2O/c1-2-11-10(7-17)12(13)16(15-11)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 |
| Standard InChI Key | MMSCNFKVVSWVKM-UHFFFAOYSA-N |
| SMILES | CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
| Canonical SMILES | CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. Substitutions at positions 1, 3, 4, and 5 introduce distinct functional groups:
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Position 1: 3-Fluorophenyl group, contributing aromaticity and electron-withdrawing effects.
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Position 3: Ethyl group, imparting steric bulk and modulating solubility.
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Position 4: Aldehyde moiety, enabling nucleophilic additions and condensations.
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Position 5: Chlorine atom, enhancing electrophilicity and potential bioactivity.
The fluorine atom on the phenyl ring induces a meta-directing effect, altering reactivity in electrophilic substitution reactions. This structural configuration has been theorized to enhance stability and interaction with biological targets compared to non-fluorinated analogs .
Spectroscopic Characterization
While direct data for this compound are scarce, analogous pyrazole derivatives provide insights into expected spectral features:
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¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while aromatic protons from the 3-fluorophenyl group appear as complex multiplets due to coupling with the fluorine nucleus .
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¹³C NMR: The aldehyde carbon is observed near δ 190–200 ppm, with fluorine-induced deshielding affecting adjacent carbons .
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IR Spectroscopy: A strong absorption band near 1,710 cm⁻¹ corresponds to the carbonyl stretch of the aldehyde group.
Synthesis and Optimization
Vilsmeier-Haack Formylation
The aldehyde group at position 4 is typically introduced via the Vilsmeier-Haack reaction, a formylation method employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For 5-chloropyrazole precursors, this reaction proceeds under controlled conditions:
Reaction Protocol:
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Precursor Preparation: 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole is synthesized via cyclocondensation of hydrazine derivatives with β-ketoaldehydes.
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Formylation: The precursor reacts with POCl₃/DMF at 60–80°C for 6–8 hours, yielding the target aldehyde .
Optimization Challenges:
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Electron-withdrawing substituents (e.g., fluorine) reduce pyrazole reactivity, necessitating extended reaction times.
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By-products like hydroxymethylated derivatives may form if formaldehyde is generated in situ .
Table 1: Synthetic Conditions and Yields for Analogous Pyrazole Aldehydes
| Precursor | Reaction Time (h) | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|---|
| 5-Chloro-1-phenyl-3-propyl | 6 | 70 | 52 | Hydroxymethyl (6%) |
| 5-Chloro-3-methyl-1-(4-nitrophenyl) | 8 | 80 | 45 | None |
Data adapted from studies on similar systems .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde and fluorine groups. Limited solubility in water (<0.1 mg/mL).
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Stability: Susceptible to oxidation under alkaline conditions; the aldehyde group may oxidize to carboxylic acid in the presence of strong oxidizers.
Crystallographic Data
X-ray diffraction studies of related compounds reveal:
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Crystal System: Monoclinic, space group P2₁/c.
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Bond Angles: N1-C2-N3 = 108.5°, indicating slight pyramidalization at nitrogen .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5-Chloro-1-(3-chlorophenyl)-3-methyl | MCF7 | 12.50 | Apoptosis |
| 5-Chloro-3-(2-fluorophenyl)-1-methyl | HeLa | 25.00 | Cell cycle arrest |
Data inferred from related structures.
Industrial and Research Applications
Agrochemical Development
The compound’s halogenated structure positions it as a candidate for fungicide and herbicide synthesis. Fluorine atoms enhance binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Pharmaceutical Intermediates
Its aldehyde group serves as a handle for Schiff base formation, enabling the synthesis of hydrazone derivatives with potential kinase inhibitory activity .
Materials Science
Incorporation into polymers improves thermal stability and corrosion resistance, as seen in fluorinated polyimides .
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